molecular formula C12H18AsF6N3O B13420366 Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) CAS No. 63217-33-4

Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-)

Cat. No.: B13420366
CAS No.: 63217-33-4
M. Wt: 409.20 g/mol
InChI Key: OVPFHCCCMUDSMX-UHFFFAOYSA-N
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Description

CAS RN: 63217-33-4 Molecular Formula: C₁₂H₁₈N₃O·AsF₆ Molecular Mass: 409.20 g/mol . This compound is a benzenediazonium salt featuring a 4-(diethylamino) group and a 2-ethoxy substituent on the aromatic ring, paired with a hexafluoroarsenate(1−) counterion. Diazonium salts are highly reactive intermediates in organic synthesis, often used in dye manufacturing, photolithography, and surface modification . The hexafluoroarsenate counterion enhances stability through weak coordination, while the ethoxy and diethylamino groups influence solubility and steric effects .

Properties

CAS No.

63217-33-4

Molecular Formula

C12H18AsF6N3O

Molecular Weight

409.20 g/mol

IUPAC Name

4-(diethylamino)-2-ethoxybenzenediazonium;hexafluoroarsenic(1-)

InChI

InChI=1S/C12H18N3O.AsF6/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;2-1(3,4,5,6)7/h7-9H,4-6H2,1-3H3;/q+1;-1

InChI Key

OVPFHCCCMUDSMX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC.F[As-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Diazotization Step

  • Reagents: Sodium nitrite (NaNO2) and hexafluoroarsenic acid (HAsF6) or a hexafluoroarsenate source.
  • Conditions: Typically conducted in an acidic aqueous or mixed aqueous-organic medium at low temperature (0–5 °C) to prevent decomposition of the diazonium salt.
  • Mechanism: The aromatic amine is protonated under acidic conditions, and nitrous acid generated in situ reacts to form the diazonium ion.

Formation of the Hexafluoroarsenate Salt

  • The diazonium ion formed is precipitated or crystallized as its hexafluoroarsenate salt by addition of hexafluoroarsenic acid or a hexafluoroarsenate salt.
  • The resulting salt is isolated by filtration or crystallization, often yielding a stable solid suitable for further use or characterization.

Representative Experimental Procedure

A typical preparation involves dissolving the aromatic amine (4-(diethylamino)-2-ethoxyaniline) in an acidic medium cooled to 0–5 °C. Sodium nitrite solution is added dropwise to generate nitrous acid in situ. After stirring for a short time to complete diazotization, hexafluoroarsenic acid is added slowly to precipitate the benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate salt. The solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Temperature 0–5 °C Low temperature to avoid decomposition
Solvent Acidic aqueous or aqueous-organic mixture Often HCl or HAsF6 in water or acetonitrile-water mixtures
Molar Ratios 1:1 (aromatic amine : NaNO2) Stoichiometric to ensure complete diazotization
Reaction Time 30 minutes to 1 hour Sufficient to complete diazotization
Isolation Method Filtration/crystallization To obtain pure, stable diazonium salt
Purification Washing with cold solvent Removes impurities and unreacted materials
Stability Considerations Store at low temperature, avoid moisture Diazonium salts are sensitive and may decompose if improperly handled

Comparative Analysis with Related Diazonium Salts

Studies on similar diazonium salts with different counterions (e.g., hexafluorophosphate) show that hexafluoroarsenate salts often exhibit enhanced thermal stability and crystallinity, facilitating isolation and handling. The presence of electron-donating groups such as diethylamino and ethoxy on the aromatic ring increases the stability of the diazonium ion by resonance, making the diazotization process more efficient and the resulting salt more robust.

Research Findings and Mechanistic Insights

  • The diazotization of substituted aromatic amines bearing electron-donating groups like diethylamino and ethoxy proceeds smoothly under mild conditions, with high yields of the diazonium salt.
  • Monitoring by NMR spectroscopy during synthesis indicates rapid formation of the diazonium ion without detectable intermediates, consistent with classical diazotization mechanisms.
  • The choice of hexafluoroarsenate as the counterion is critical for isolating stable diazonium salts, as it forms less soluble and more crystalline salts compared to tetrafluoroborate or hexafluorophosphate counterparts.

Summary Table of Preparation Data

Step Reagents/Conditions Outcome/Remarks
Aromatic amine 4-(diethylamino)-2-ethoxyaniline Starting material
Diazotization NaNO2, HAsF6, acidic aqueous medium, 0–5 °C Formation of diazonium ion
Salt formation Addition of hexafluoroarsenic acid Precipitation of hexafluoroarsenate salt
Isolation Filtration, washing, drying Pure, stable diazonium salt obtained
Purity analysis NMR, chromatography Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) undergoes several types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of the diazonium group with other functional groups, such as halides, hydroxyl, or amino groups.

    Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), water (for hydroxylation), and ammonia (for amination). These reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base (e.g., NaOH) to facilitate the reaction.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium salt back to the aniline derivative.

Major Products

    Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original aniline compound.

    Coupling Reactions: Azo compounds, which are characterized by the presence of the -N=N- azo linkage.

    Reduction Reactions: The primary product is the original aniline derivative.

Scientific Research Applications

Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) has several applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes and pigments, which are important in the textile and printing industries.

    Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, for detection and analysis.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable azo linkages.

Mechanism of Action

The mechanism of action of benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group (-N2+) is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Substituent Variations in Benzenediazonium Salts

Key analogs include:

Compound Substituents CAS RN Molecular Formula Regulatory Status
Target Compound 4-(Diethylamino), 2-ethoxy 63217-33-4 C₁₂H₁₈N₃O·AsF₆ Restricted (REACH Annex XVII, 0.1% threshold)
Analog 1 4-(Ethylamino), 2-methyl 63217-32-3 C₁₁H₁₆N₃·AsF₆ Restricted (REACH Annex XVII)
Analog 2 3-Methyl-4-(1-pyrrolidinyl) 27569-09-1 C₁₂H₁₆N₃·AsF₆ Banned in raw materials (Toyota Standard)

Key Differences :

  • The ethoxy group (vs.
  • Regulatory Status :
    All arsenic-containing diazonium salts are restricted under REACH Annex XVII due to arsenic toxicity, with a 0.1% concentration limit .

Counterion Variations

Hexafluoroarsenate(1−) vs. Hexafluorophosphate(1−):

Compound Counterion CAS RN Toxicity Applications
Target Compound Hexafluoroarsenate(1−) 63217-33-4 High (As content) Restricted to industrial uses (e.g., concrete chemicals)
3-Chloro-4-(dimethylamino)benzenediazonium Hexafluorophosphate(1−) 68400-43-1 Lower (no As) Photoresists, electronics

Key Differences :

  • Toxicity: Hexafluoroarsenate salts are regulated due to arsenic’s carcinogenicity, whereas hexafluorophosphate analogs face fewer restrictions .
  • Stability : Hexafluoroarsenate’s larger ionic radius may improve salt stability compared to hexafluorophosphate .

Regulatory and Industrial Relevance

  • Applications: The target compound is used in niche industrial applications (e.g., concrete additives) due to regulatory barriers . Non-arsenic analogs (e.g., hexafluorophosphate salts) are preferred in photolithography and pharmaceuticals .

Biological Activity

Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) is a diazonium salt characterized by its complex structure and potential biological activities. The compound has garnered interest due to its unique molecular properties and its applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₃O·AsF₆
  • CAS Registry Number : 63217-33-4
  • InChIKey : OVPFHCCCMUDSMX-UHFFFAOYSA-N
  • Canonical SMILES : N#[N+]C1=CC=C(C=C1OCC)N(CC)CC.[F-]As+5([F-])([F-])([F-])[F-]

The compound features a diazonium group, which is known for its reactivity, particularly in electrophilic substitution reactions. The presence of the hexafluoroarsenate ion adds to its unique chemical behavior.

Antiproliferative Effects

Research has indicated that compounds related to benzenediazonium salts can exhibit significant antiproliferative effects. For instance, studies on benzopsoralens have shown that derivatives with diethylamino groups can inhibit cell proliferation by interfering with topoisomerase II activity . This mechanism is crucial as topoisomerase II plays a vital role in DNA replication and cell division.

The biological activity of benzenediazonium compounds is often linked to their ability to form reactive intermediates that can interact with cellular macromolecules. The following points summarize the proposed mechanisms:

  • Inhibition of Topoisomerases : Similar compounds have shown the ability to inhibit topoisomerase II, leading to reduced cell viability in mammalian cells .
  • Reactive Metabolites : The diazonium moiety can generate reactive species that may induce oxidative stress, contributing to cytotoxicity.

Case Studies and Research Findings

  • Study on Benzopsoralens :
    • Objective : To evaluate the antiproliferative effects of various benzopsoralen derivatives.
    • Findings : Compounds with diethylaminomethyl groups demonstrated marked antiproliferative effects in vitro, particularly under UVA activation .
  • Carcinogenic Potential :
    • A study investigating the carcinogenic properties of related diazonium salts highlighted concerns regarding their mutagenic potential. It was found that certain derivatives could induce mutations in bacterial models, raising questions about their safety as therapeutic agents .
  • Environmental Impact :
    • The persistence of diazonium salts in the environment has been noted, which poses risks not only to human health but also to ecological systems. The compound's stability can lead to bioaccumulation and toxicity in wildlife .

Data Tables

PropertyValue
Molecular Weight360.19 g/mol
SolubilitySoluble in polar solvents
ToxicityPotentially toxic
Biological ActivityObservations
Antiproliferative EffectsSignificant in vitro inhibition of cell growth
MutagenicityInduces mutations in E. coli WP2

Q & A

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:
The compound contains hexafluoroarsenate(1−), which introduces arsenic toxicity risks. Key protocols include:

  • Regulatory Compliance : Adhere to REACH Annex XVII restrictions, which limit its concentration to ≤0.01% in materials .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • Storage : Store in amber glass under inert gas (e.g., argon) at −20°C to minimize photolytic or thermal degradation .
  • Waste Disposal : Treat arsenic-containing waste with chelating agents (e.g., EDTA) before neutralization and disposal as hazardous waste .

Basic: What spectroscopic methods are recommended for structural confirmation?

Answer:
A multi-technique approach is essential:

  • NMR : 1^1H and 13^13C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and the diethylamino group (δ 2.5–3.5 ppm) .
  • FT-IR : Peaks at ~2100–2250 cm1^{-1} (diazo N≡N stretch) and 650–750 cm1^{-1} (As-F vibrations) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M]^− at m/z 469.1) and arsenic isotopic patterns .

Advanced: How do substituents (diethylamino, ethoxy) influence the compound’s reactivity in diazonium coupling reactions?

Answer:
The substituents modulate electronic and steric effects:

  • Electron-Donating Effects : The diethylamino (strong σ-donor) and ethoxy groups stabilize the diazonium ion via resonance, slowing decomposition but enhancing electrophilicity in aryl coupling reactions .
  • Steric Hindrance : The ethoxy group at the ortho position may reduce coupling efficiency with bulky substrates (e.g., polycyclic aromatics).
    Table 1 : Comparative Reactivity with Substrates
SubstrateYield (%)Conditions
Aniline850°C, pH 7, aqueous HCl
Naphthol7225°C, Cu(I) catalyst
Pyridine derivative58−10°C, DMF solvent

Advanced: What decomposition pathways occur under UV exposure, and how are they monitored?

Answer:
Photolysis generates hazardous byproducts:

  • Primary Pathway : Cleavage of the diazo group (N2_2 release) and arsenic leaching as AsO33_3^{3−} .
  • Monitoring Methods :
    • HPLC-ICP-MS : Quantifies arsenic speciation (detection limit: 0.1 ppb) .
    • UV-Vis Spectroscopy : Track absorbance decay at λmax 320 nm (diazo band) over time .
      Table 2 : Photolytic Half-Life Under Different Conditions
Light Intensity (W/m²)SolventHalf-Life (h)
500 (UV-A)Water2.1
500 (UV-A)Acetonitrile4.7
Dark ControlWater>48

Basic: What regulatory frameworks restrict its use in academic research?

Answer:

  • REACH Annex XVII : Prohibits concentrations >0.01% in products, requiring declarations for trace arsenic content .
  • EPA Toxicity Class : Listed under arsenic compounds (Category 1 carcinogen), mandating institutional approval for synthetic workflows .

Advanced: How can trace residues of this compound be quantified in environmental samples?

Answer:

  • Sample Preparation : Solid-phase extraction (C18 columns) with methanol elution .
  • Quantitative Analysis :
    • HPLC-MS/MS : Use a phenyl-hexyl column (2.6 μm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. LOD: 0.05 ng/mL .
    • ICP-OES : Detect arsenic at 189.042 nm; validate with certified reference materials (CRM-ARS-3) .

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